molecular formula C32H32ClN5O3 B12415617 KRAS G12C inhibitor 34

KRAS G12C inhibitor 34

Cat. No.: B12415617
M. Wt: 570.1 g/mol
InChI Key: SPPFMHRDAZXATL-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route includes:

Industrial Production Methods

Industrial production of KRAS G12C inhibitor 34 involves scaling up the synthetic route while ensuring high yield and purity. This often includes optimizing reaction conditions, using chromatography-free processes, and employing robust purification techniques .

Properties

Molecular Formula

C32H32ClN5O3

Molecular Weight

570.1 g/mol

IUPAC Name

(4aR)-7-chloro-8-(5-methyl-1H-indazol-4-yl)-10-(2-propan-2-ylanilino)-3-prop-2-enoyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazepin-11-one

InChI

InChI=1S/C32H32ClN5O3/c1-5-27(39)37-12-13-38-20(16-37)17-41-31-29(32(38)40)26(35-24-9-7-6-8-21(24)18(2)3)14-22(30(31)33)28-19(4)10-11-25-23(28)15-34-36-25/h5-11,14-15,18,20,35H,1,12-13,16-17H2,2-4H3,(H,34,36)/t20-/m1/s1

InChI Key

SPPFMHRDAZXATL-HXUWFJFHSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)NN=C2)C3=CC(=C4C(=C3Cl)OC[C@H]5CN(CCN5C4=O)C(=O)C=C)NC6=CC=CC=C6C(C)C

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2)C3=CC(=C4C(=C3Cl)OCC5CN(CCN5C4=O)C(=O)C=C)NC6=CC=CC=C6C(C)C

Origin of Product

United States

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